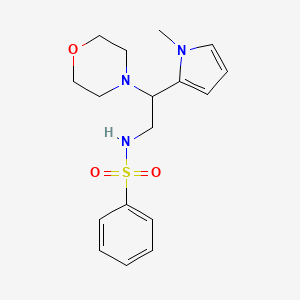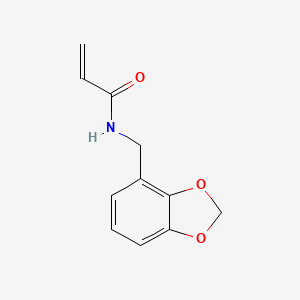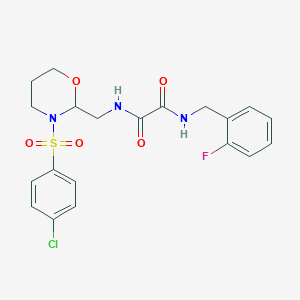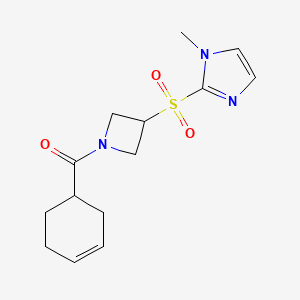
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylene]isonicotinohydrazide” is a compound with the molecular formula C12H12N4O . Another related compound is “2-(1-Methyl-1H-pyrrol-2-yl)ethanamine” with the linear formula C7H12N2 .
Molecular Structure Analysis
The molecular structure of a related compound, “N’-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylene]isonicotinohydrazide”, has been analyzed and its molecular formula is C12H12N4O . Another related compound, “Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-”, has a molecular formula of C7H9NO .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “(1-methyl-1H-pyrrol-2-yl)methanamine”, have been analyzed. It has a molecular weight of 110.16 and is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Analytical Methods in Environmental Studies
Research has developed methods for determining aliphatic amines in water samples by derivatization with benzenesulfonyl chloride, highlighting the relevance of such chemical analyses in environmental monitoring. This method is applied to trace levels of amines, including morpholine, in industrial wastewaters and surface waters, showcasing the environmental implications and monitoring of chemical compounds closely related to N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide (Sacher, Lenz, & Brauch, 1997).
Medicinal Chemistry and Drug Design
In medicinal chemistry, compounds structurally related to this compound have been explored for their therapeutic potentials. For instance, derivatives have been investigated for their inhibitory activity against carbonic anhydrases, suggesting potential applications in designing inhibitors for treating conditions like glaucoma or cancer (Vaškevičienė et al., 2019). Another study synthesized and characterized compounds for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the broad therapeutic applications of sulfonamide derivatives (Küçükgüzel et al., 2013).
Chemical Synthesis and Structural Studies
Research has also focused on the synthesis of novel chemical structures incorporating sulfonamide groups for various applications. For example, oxidative cross-coupling reactions involving benzenesulfonamides have been explored to produce complex molecules, indicating the importance of these reactions in organic synthesis and chemical biology (Miura et al., 1998). Additionally, studies on the shapes of sulfonamides through rotational spectroscopy have provided insights into their conformations and interactions, which are crucial for understanding their biological activities (Vigorito et al., 2022).
Environmental Impact and Monitoring
Amines, including those structurally related to this compound, have been quantified in atmospheric particles, underscoring the need for monitoring their environmental presence and understanding their contribution to secondary organic aerosols (Liu et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, “Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-”, indicates that it is a combustible liquid. It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-19-9-5-8-16(19)17(20-10-12-23-13-11-20)14-18-24(21,22)15-6-3-2-4-7-15/h2-9,17-18H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQUKXIPJWTABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Chloromethyl)-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2760445.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2760450.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)


![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)


methanone](/img/structure/B2760464.png)
![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)


